Synthesis of 2,6-Dimethoxypyridine-3-boronic Acid: A Technical Guide
Synthesis of 2,6-Dimethoxypyridine-3-boronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of 2,6-dimethoxypyridine-3-boronic acid, a valuable building block in medicinal chemistry and organic synthesis. This document details the synthetic pathway, experimental protocols, and relevant data, offering a practical resource for laboratory work.
Introduction
2,6-Dimethoxypyridine-3-boronic acid is a versatile reagent widely employed in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[1] Its utility is particularly notable in the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients. The presence of the electron-donating methoxy groups on the pyridine ring influences its reactivity and makes it a key component in the development of novel therapeutics.
Synthetic Pathway Overview
The synthesis of 2,6-dimethoxypyridine-3-boronic acid is typically achieved through a multi-step process commencing with a commercially available precursor. The general synthetic strategy involves three key transformations:
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Step 1: Nucleophilic Aromatic Substitution to synthesize 2,6-dimethoxypyridine from 2,6-dichloropyridine.
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Step 2: Electrophilic Bromination to introduce a bromine atom at the 3-position of the pyridine ring.
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Step 3: Lithiation and Borylation to convert the aryl bromide into the desired boronic acid.
This pathway is illustrated in the workflow diagram below.
Caption: Synthetic workflow for 2,6-dimethoxypyridine-3-boronic acid.
Experimental Protocols
Step 1: Synthesis of 2,6-Dimethoxypyridine
This procedure outlines the synthesis of 2,6-dimethoxypyridine from 2,6-dichloropyridine via a nucleophilic aromatic substitution reaction.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2,6-Dichloropyridine | 147.99 | 29.6 g | 0.2 |
| Sodium Hydroxide | 40.00 | 16.0 g | 0.4 |
| Methanol | 32.04 | 200 mL | - |
| Dichloromethane | 84.93 | 100 mL | - |
| Water | 18.02 | 100 mL | - |
| Anhydrous Sodium Sulfate | 142.04 | q.s. | - |
Procedure:
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To a 500 mL three-necked flask equipped with a reflux condenser and magnetic stirrer, add 2,6-dichloropyridine (29.6 g, 0.2 mol), solid sodium hydroxide (16.0 g, 0.4 mol), and methanol (200 mL).[2]
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Heat the mixture to reflux with stirring and maintain the reflux for 8 hours.[2]
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After the reaction is complete, cool the flask to room temperature and remove the majority of the methanol using a rotary evaporator under reduced pressure.[2]
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Dilute the residue with 100 mL of water.[2]
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Extract the aqueous layer with dichloromethane (100 mL).[2]
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Dry the organic phase over anhydrous sodium sulfate, filter, and remove the dichloromethane by rotary evaporation to yield crude 2,6-dimethoxypyridine.[2]
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Purify the crude product by vacuum distillation to obtain colorless and transparent liquid 2,6-dimethoxypyridine.[2]
Expected Yield: 94%[2]
Step 2: Synthesis of 3-Bromo-2,6-dimethoxypyridine
This protocol describes the bromination of 2,6-dimethoxypyridine at the 3-position. This procedure is adapted from a similar bromination of 2,6-dimethoxybenzoic acid.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity (Example) | Moles (Example) |
| 2,6-Dimethoxypyridine | 139.15 | 13.9 g | 0.1 |
| Dioxane | 88.11 | 100 mL | - |
| Bromine | 159.81 | 16.0 g (5.1 mL) | 0.1 |
| Trichloromethane | 119.38 | 20 mL | - |
Procedure:
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In a reaction flask, dissolve 2,6-dimethoxypyridine (13.9 g, 0.1 mol) in dioxane (100 mL).
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Prepare a solution of bromine (16.0 g, 0.1 mol) in trichloromethane (20 mL).
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With stirring, add the bromine solution dropwise to the solution of 2,6-dimethoxypyridine.
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Continue stirring for 2.0 hours after the addition is complete.[3]
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After the reaction, remove the solvent under reduced pressure. The resulting solid is the crude 3-bromo-2,6-dimethoxypyridine.
-
The crude product can be purified by recrystallization or column chromatography.
Step 3: Synthesis of 2,6-Dimethoxypyridine-3-boronic acid
This final step involves a lithium-halogen exchange followed by borylation to yield the target compound. This is a general procedure for the synthesis of aryl boronic acids.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity (Example) | Moles (Example) |
| 3-Bromo-2,6-dimethoxypyridine | 218.05 | 21.8 g | 0.1 |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 200 mL | - |
| n-Butyllithium (n-BuLi) | 64.06 | 44 mL (2.5 M in hexanes) | 0.11 |
| Triisopropyl borate | 188.08 | 20.7 g (25 mL) | 0.11 |
| Hydrochloric Acid (aqueous) | 36.46 | q.s. (e.g., 1 M) | - |
| Diethyl Ether | 74.12 | q.s. | - |
Procedure:
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In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve 3-bromo-2,6-dimethoxypyridine (21.8 g, 0.1 mol) in anhydrous THF (200 mL).
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Cool the solution to -78 °C using a dry ice/acetone bath.
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Slowly add n-butyllithium (44 mL of a 2.5 M solution in hexanes, 0.11 mol) dropwise, maintaining the temperature below -70 °C.
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Stir the mixture at -78 °C for 1 hour.
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Add triisopropyl borate (20.7 g, 0.11 mol) dropwise, again keeping the temperature below -70 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
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Quench the reaction by the slow addition of water.
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Acidify the mixture to a pH of approximately 2 with aqueous hydrochloric acid.
-
Extract the product with diethyl ether.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude boronic acid.
-
The product can be purified by recrystallization.
Data Summary
The following table summarizes key physical and chemical properties of 2,6-dimethoxypyridine-3-boronic acid.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₀BNO₄ | [4] |
| Molecular Weight | 182.97 g/mol | [4] |
| CAS Number | 221006-70-8 | [4] |
| Appearance | White to off-white powder or crystals | |
| Melting Point | 100-117 °C | |
| Purity | ≥95% | |
| Storage Temperature | 2-8 °C |
Core Applications in Drug Development
2,6-Dimethoxypyridine-3-boronic acid is a pivotal building block in the synthesis of various pharmaceutical compounds. Its primary application lies in the Suzuki-Miyaura cross-coupling reaction, which is a powerful tool for constructing biaryl and heteroaryl-aryl structures commonly found in drug candidates.
Caption: Generalized Suzuki-Miyaura cross-coupling reaction pathway.
This reaction's tolerance of a wide range of functional groups makes it highly valuable in late-stage functionalization during drug discovery and development.
Safety and Handling
2,6-Dimethoxypyridine-3-boronic acid should be handled with care in a well-ventilated fume hood. It is known to cause skin and serious eye irritation.[5] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS). Store the compound at 2-8°C.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 2,6-Dimethoxypyridine | 6231-18-1 [chemicalbook.com]
- 3. CN104058956A - Production process for synthesizing 3-bromo-2, 6-dimethoxybenzoic acid - Google Patents [patents.google.com]
- 4. (2,6-DIMETHOXYPYRIDIN-3-YL)BORONIC ACID | CAS 221006-70-8 [matrix-fine-chemicals.com]
- 5. 2,6-Dimethoxypyridine-3-boronic acid, 95% | Fisher Scientific [fishersci.ca]
